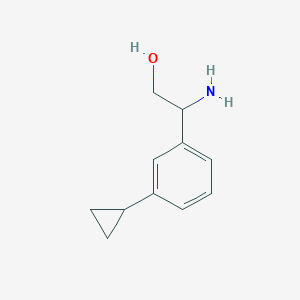2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol
CAS No.: 1536549-46-8
Cat. No.: VC7275990
Molecular Formula: C11H15NO
Molecular Weight: 177.247
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1536549-46-8 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.247 |
| IUPAC Name | 2-amino-2-(3-cyclopropylphenyl)ethanol |
| Standard InChI | InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2 |
| Standard InChI Key | LWTYFMCDQQMJIH-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=CC=C2)C(CO)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central ethanolamine group (–NH₂–CH₂–OH) attached to a 3-cyclopropylphenyl moiety. The cyclopropane ring introduces steric strain and conformational rigidity, while the phenyl group enables π-π interactions in biological systems. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177 Da |
| Heavy Atoms | 13 |
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 46 Ų |
| LogP (Octanol-Water) | 1.25 |
The LogP value indicates moderate lipophilicity, aligning with drug-like properties for blood-brain barrier penetration . The polar surface area suggests moderate solubility in aqueous media, critical for bioavailability .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via reductive amination and Boc-protection strategies, as detailed in Journal of Medicinal Chemistry methodologies :
Step 1: Protection of Aniline
-
Starting material 2 (aniline derivative) is protected with a 2,2,2-trichloroethyl (Troc) group to yield intermediate 3 .
Step 3: Deprotection and Finalization
-
Zinc treatment under acidic conditions removes the Troc group, followed by condensation with carboxylic acids to yield the target compound .
Optimization Challenges
-
Steric Hindrance: The cyclopropane ring complicates nucleophilic substitution reactions, requiring elevated temperatures (60°C) and prolonged reaction times .
-
Purification: Column chromatography with NH silica gel (eluent: 50–100% ethyl acetate/hexane) is essential to isolate the pure product .
Pharmacological and Industrial Applications
Drug Discovery Intermediate
The compound’s ethanolamine moiety is a key scaffold in G protein-coupled receptor (GPCR) modulators. For example:
-
Analogous structures are intermediates in serotonin receptor antagonists for treating migraines .
-
The cyclopropane group enhances metabolic stability by resisting cytochrome P450 oxidation .
Agrochemical Uses
-
Derivatives act as herbicide safeners, protecting crops from phytotoxicity while enhancing herbicide efficacy .
Analytical Methods
Quality Control
-
HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water) confirms >95% purity .
-
TLC: Silica gel GF254 (visualized with ninhydrin) monitors reaction progress .
Structural Confirmation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume